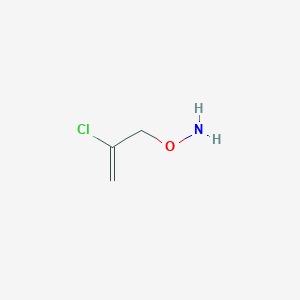

o-(2-Chloroallyl)hydroxylamine

Description

Historical Trajectory of Hydroxylamine (B1172632) Chemistry and Derivatives in Organic Synthesis

The journey of hydroxylamine chemistry began in the 19th century. The parent compound, hydroxylamine (NH₂OH), was first prepared in the form of its salt, hydroxylammonium chloride, in 1865 by the German chemist Wilhelm Clemens Lossen. wikipedia.org Pure hydroxylamine was later isolated in 1891 by Dutch chemist Lobry de Bruyn and French chemist Léon Maurice Crismer. wikipedia.org Initially, the utility of hydroxylamine and its derivatives was recognized in their capacity to react with aldehydes and ketones to form oximes. britannica.comatamanchemicals.com This reactivity became fundamentally important, particularly in the synthesis of caprolactam, the precursor to Nylon 6, a major industrial polymer. wikipedia.orgbritannica.comatamanchemicals.com

Over the decades, the role of hydroxylamine derivatives has expanded significantly. nih.gov They are now recognized as versatile intermediates and reagents in a multitude of organic transformations. unizar.esresearchgate.net Key areas where these derivatives have made a substantial impact include:

Synthesis of Nitrogen-Containing Compounds: The N-O bond within the hydroxylamine functional group is relatively weak, making it a useful synthon for constructing various nitrogen-containing heterocycles and amines. mdpi.com Reductive cleavage of the N-O bond in N,O-disubstituted hydroxylamines provides a valuable route to highly functionalized amines. researchgate.net

Nucleophilic and Electrophilic Amination: Depending on the substitution pattern, hydroxylamine derivatives can act as sources of either nucleophilic or electrophilic nitrogen, a duality that synthetic chemists have exploited in various bond-forming reactions. mdpi.com

Rearrangement Reactions: The Beckmann rearrangement, which converts an oxime to an amide, is a classic and industrially significant reaction that underscores the synthetic power of hydroxylamine derivatives. wikipedia.orgatamanchemicals.com

The development of new catalysts and reaction conditions has continuously broadened the applications of hydroxylamines. mdpi.commdpi.comorganic-chemistry.org For instance, transition-metal-catalyzed reactions, such as palladium-catalyzed cross-coupling, have enabled the efficient synthesis of N-arylhydroxylamines. organic-chemistry.org Furthermore, the design of chiral hydroxylamine derivatives has been pivotal in the field of asymmetric synthesis, allowing for the stereoselective introduction of nitrogen atoms into complex molecules. unizar.es Despite their long history, new methods for the synthesis and application of substituted hydroxylamines continue to be an active area of research, driven by the demand for novel nitrogen-containing molecules in pharmaceuticals and materials science. nih.govmdpi.com

The Emergence and Academic Significance of O-(2-Chloroallyl)hydroxylamine in Synthetic Methodologies

This compound, and its isomers such as O-[(2E)-3-chloro-2-propen-1-yl]hydroxylamine, emerged as specialized reagents and intermediates within the broader field of hydroxylamine chemistry. Their academic significance is tied to the unique combination of functional groups they possess: a hydroxylamine moiety, an alkene, and a chlorine atom. This trifecta of reactivity allows for a range of subsequent chemical transformations.

One of the key synthetic methodologies for preparing this class of compounds is detailed in patents, which often provide the first formal description of a compound's preparation on a practical scale. A patented process describes the preparation of O-(trans-chloroallyl)hydroxylamine hydrochloride. google.comgoogle.com The synthesis involves the O-alkylation of an acethydroximate ester with trans-1,3-dichloropropene, followed by hydrolysis of the resulting oxime ether with hydrochloric acid to yield the target hydroxylamine salt. google.comgoogle.com

The significance of this compound and its isomers in synthetic methodologies stems from their utility as building blocks. For example, they serve as key intermediates in the production of certain agrochemicals. acs.orgcymitquimica.com The compound O-(3-chloro-2-propenyl)hydroxylamine (OCH) is a crucial intermediate in the industrial synthesis of clethodim, a widely used herbicide. acs.org The traditional chemical synthesis of OCH from N-[(E)-3-chloroprop-2-enoxy]acetamide (NECA) involves harsh conditions, such as the use of concentrated hydrochloric acid. acs.org

The specific reactivity of the chloroallyl group, combined with the nucleophilicity of the hydroxylamine nitrogen, makes these compounds valuable for constructing more complex molecular architectures. They can participate in reactions such as nucleophilic substitution (displacing the chlorine) or reactions involving the double bond, all while retaining the hydroxylamine functionality for further derivatization, such as oxime formation. cymitquimica.comsorbonne-universite.fr

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 116583-64-3 | chemscene.com |

| Molecular Formula | C₃H₆ClNO | chemscene.com |

| Molecular Weight | 107.54 g/mol | chemscene.comfluorochem.co.uk |

| Synonym | O-(2-Chloro-2-propenyl)hydroxylamine | chemscene.com |

| SMILES | NOCC(Cl)=C | chemscene.com |

Current Academic Research Landscape of this compound

The current academic research landscape for this compound and its isomers is focused on improving their synthesis and expanding their application in creating high-value molecules. A significant trend is the development of more sustainable and efficient synthetic methods, including biocatalysis.

A notable recent study focused on the enzymatic synthesis of O-(3-chloro-2-propenyl)hydroxylamine (OCH), the key intermediate for the herbicide clethodim. acs.org Researchers engineered a deacetylase enzyme to efficiently convert the precursor N-[(E)-3-chloroprop-2-enoxy]acetamide (NECA) into OCH. acs.org This biocatalytic approach avoids the use of strong acids and bases required in the traditional chemical process. acs.org The study employed structure-guided protein engineering to create an optimized enzyme variant with a 53-fold improvement in catalytic efficiency, demonstrating the potential of biocatalysis for industrial chemical production. acs.org

Table 2: Comparison of Synthesis Methods for O-(3-chloro-2-propenyl)hydroxylamine (OCH)

| Method | Starting Material | Reagents | Key Feature | Source(s) |

|---|---|---|---|---|

| Chemical Synthesis | N-[(E)-3-chloroprop-2-enoxy]acetamide (NECA) | Concentrated Hydrochloric Acid | Traditional industrial process | acs.org |

| Biocatalytic Synthesis | N-[(E)-3-chloroprop-2-enoxy]acetamide (NECA) | Engineered Deacetylase Enzyme | Sustainable, avoids harsh chemicals, improved efficiency | acs.org |

In addition to synthetic improvements, O-(chloroallyl)hydroxylamine derivatives are being used as reagents in the synthesis of complex organic molecules. For instance, (E)-O-(3-Chloroallyl)hydroxylamine hydrochloride has been utilized in the synthesis of novel derivatives of salinomycin (B1681400), a polyether antibiotic, to explore new anti-tumor agents. rsc.org The hydroxylamine derivative is reacted with the C20-keto group of a salinomycin derivative to form O-alkyl oxime ethers. rsc.org

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C3H6ClNO |

|---|---|

Molecular Weight |

107.54 g/mol |

IUPAC Name |

O-(2-chloroprop-2-enyl)hydroxylamine |

InChI |

InChI=1S/C3H6ClNO/c1-3(4)2-6-5/h1-2,5H2 |

InChI Key |

BIQPBWPHTUELQA-UHFFFAOYSA-N |

Canonical SMILES |

C=C(CON)Cl |

Origin of Product |

United States |

Elucidation of Reaction Pathways and Mechanistic Investigations Involving O 2 Chloroallyl Hydroxylamine

Nucleophilic Reactivity and Transformations of O-(2-Chloroallyl)hydroxylamine

The presence of the hydroxylamine (B1172632) functional group, with lone pairs of electrons on both the nitrogen and oxygen atoms, confers significant nucleophilic character to the molecule. The nitrogen atom typically serves as the primary nucleophilic center in reactions with various electrophiles.

The nucleophilic nitrogen of this compound can react with a range of electrophilic partners. A classic example of hydroxylamine reactivity is the condensation with 1,3-dicarbonyl compounds to yield heterocyclic systems like isoxazoles. youtube.com In this type of reaction, the amine function of the hydroxylamine initially forms an imine with one carbonyl group, followed by an intramolecular attack from the hydroxyl group on the second carbonyl and subsequent dehydration to form the aromatic ring. youtube.com

Furthermore, hydroxylamines can participate in transition metal-catalyzed cross-coupling reactions. For instance, in reactions analogous to the Buchwald-Hartwig amination, the hydroxylamine moiety can couple with aryl halides in the presence of a palladium catalyst. organic-chemistry.orguwindsor.ca These reactions typically employ a palladium precursor, a suitable phosphine (B1218219) ligand, and a base to facilitate the formation of a new carbon-nitrogen bond, yielding N-arylhydroxylamine products. organic-chemistry.org A study by Porzelle et al. demonstrated the effectiveness of the bis-pyrazole phosphine ligand BippyPhos for the smooth palladium-catalyzed cross-coupling of hydroxylamines with various aryl halides. organic-chemistry.org

The table below summarizes representative intermolecular reactions involving hydroxylamine nucleophiles.

| Electrophile Type | Reagent Example | Product Type | Catalyst/Conditions |

| 1,3-Dicarbonyl | Acetylacetone | Substituted Isoxazole (B147169) | Acid/Base catalysis |

| Aryl Halide | Bromobenzene | N-Arylhydroxylamine | Pd(0), Phosphine Ligand, Base |

| Acetylenic β-Diketone | 1,5-Diarylpent-1-yne-3,5-dione | Hydroxyisoxazoline/Isoxazole | EtOH, NaOAc journalagent.com |

The dual functionality of this compound makes it an ideal substrate for intramolecular cyclization reactions, leading to the formation of valuable nitrogen- and oxygen-containing heterocycles. In these transformations, the nucleophilic hydroxylamine group attacks the electrophilic chloroallyl moiety within the same molecule.

A prominent pathway is the intramolecular cyclization to form isoxazoline (B3343090) derivatives. organic-chemistry.orgjocpr.com This can occur via nucleophilic attack of the hydroxylamine nitrogen or oxygen on the allylic system, displacing the chloride leaving group. Such cyclizations of O-allyl or related hydroxylamine derivatives are known to be mediated by various catalysts or reagents. jocpr.com For example, unprotected O-propargylic hydroxylamines have been shown to cyclize effectively upon treatment with silver nitrate (B79036) to produce 2-isoxazolines. jocpr.com In a related transformation, palladium catalysts have been employed for the intramolecular O-allylation of ketoximes, which proceeds via a π-allyl intermediate to yield 5-vinyl-2-isoxazolines. organic-chemistry.org Similarly, N-(2-chloroallyl) anilines have been cyclized using polyphosphoric acid to form 2-methylindoles, demonstrating the utility of the chloroallyl group in intramolecular ring-forming reactions. researchgate.net

Electrophilic Reactivity of the Chloroallyl Moiety

The chloroallyl portion of the molecule possesses distinct electrophilic characteristics. The presence of the chlorine atom on the double bond system creates electrophilic sites susceptible to nucleophilic attack. solubilityofthings.com This reactivity can manifest as either a direct SN2 substitution at the carbon atom bearing the chlorine or as an SN2' conjugate addition to the double bond, both resulting in the displacement of the chloride ion. The electrophilic character of the chloroallyl group is a key feature in its chemical transformations. solubilityofthings.comvulcanchem.com

Acid-catalyzed reactions can further enhance the electrophilicity of the allyl group. Protonation of the double bond can generate a carbocationic intermediate, which is then readily attacked by nucleophiles. This principle is illustrated in the cyclization of N-(2-chloroallyl)anilines with polyphosphoric acid, where the allyl group acts as the electrophile in an intramolecular Friedel-Crafts-type reaction with the electron-rich aniline (B41778) ring to form an indole (B1671886) nucleus. researchgate.net

Transition Metal-Catalyzed Transformations Involving this compound

The chloroallyl group is a versatile handle for a variety of transition metal-catalyzed reactions, significantly expanding the synthetic utility of this compound.

Palladium catalysis offers powerful methods for forming new bonds at the allylic position. The chloroallyl group in this compound is an excellent substrate for classic palladium-catalyzed allylic substitution reactions, such as the Tsuji-Trost reaction. organic-chemistry.orgwikipedia.orgnumberanalytics.com

The catalytic cycle of the Tsuji-Trost reaction begins with the coordination of a palladium(0) catalyst to the alkene of the chloroallyl group, followed by oxidative addition. wikipedia.orgnumberanalytics.com This step involves the cleavage of the carbon-chlorine bond and results in the formation of a cationic η³-π-allylpalladium(II) complex, with the chloride being displaced. wikipedia.org This electrophilic palladium intermediate is the key species that is then attacked by a wide range of soft nucleophiles, such as malonates, enolates, or amines. organic-chemistry.org The nucleophilic attack typically occurs at one of the terminal carbons of the allyl system, followed by reductive elimination to release the allylated product and regenerate the palladium(0) catalyst, allowing the cycle to continue. numberanalytics.com

Another important palladium-catalyzed transformation is the Heck reaction, which couples an unsaturated halide with an alkene. wikipedia.orglibretexts.org this compound could potentially serve as the unsaturated halide component in a Heck coupling, reacting with another alkene in the presence of a palladium catalyst and a base to form a more complex substituted alkene. wikipedia.org

The table below outlines key features of these palladium-catalyzed reactions.

| Reaction | Key Intermediate | Typical Nucleophile/Coupling Partner | Bond Formed |

| Tsuji-Trost Reaction | η³-π-Allylpalladium(II) Complex | Stabilized Enolates, Amines, Phenols | C-C, C-N, C-O |

| Heck Reaction | Aryl- or Vinyl-Palladium(II) Complex | Alkene | C-C |

Beyond palladium, other transition metals can effectively catalyze transformations involving the chloroallyl group.

Copper-Catalyzed Reactions: Copper catalysts are known to mediate radical reactions with allylic chlorides. A relevant example is the copper-catalyzed atom transfer radical cyclization (ATRC) of N-(2-chloroallyl)-α-polychloroamides. encyclopedia.pub In this process, a copper(I) complex abstracts the chlorine atom from the polychloroamide to generate a radical, which then adds to the tethered chloroallyl double bond in an intramolecular fashion. encyclopedia.pub This type of transformation highlights a pathway for forming cyclic structures, such as γ-lactams, under copper catalysis. encyclopedia.pub

Ruthenium-Catalyzed Reactions: Ruthenium catalysts are renowned for their utility in olefin metathesis and C-H activation reactions. nih.govacs.org While direct examples with this compound are not prominent, analogous systems suggest potential applications. For instance, N-(2-chloroallyl)-2-allylglycine derivatives undergo ring-closing metathesis (RCM) followed by dehydrochlorination to produce cyclic allenamides. acs.org This indicates the compatibility of the chloroallyl moiety with ruthenium-based RCM catalysts like Grubbs' catalysts. Ruthenium is also widely used for hydroarylation reactions, which involve the addition of an aromatic C-H bond across an alkene. nih.gov

Silver-Mediated Reactions: Silver salts have been shown to promote the cyclization of related hydroxylamine derivatives. For example, silver nitrate adsorbed onto silica (B1680970) gel effectively catalyzes the intramolecular cyclization of O-propargylic hydroxylamines to yield 2-isoxazolines. jocpr.com This suggests that silver(I) could potentially activate the chloroallyl group towards similar intramolecular nucleophilic attack by the hydroxylamine moiety, likely by coordinating to the double bond and/or assisting in the departure of the chloride leaving group.

and its Derivatives

The study of the rearrangement pathways of this compound and its derivatives is a niche yet significant area of research in synthetic organic chemistry. These rearrangements, often involving sigmatropic shifts, provide valuable routes to novel nitrogen-containing heterocyclic and acyclic compounds. The presence of the chlorine atom on the allyl group introduces electronic and steric effects that can influence the reactivity and outcome of these transformations compared to their non-halogenated analogs.

One of the most pertinent rearrangement pathways for derivatives of this compound is the grafiati.comresearchgate.net-sigmatropic rearrangement, particularly the Meisenheimer rearrangement of the corresponding tertiary allylic N-oxides. grafiati.commdpi.com This rearrangement is a powerful tool for the stereoselective synthesis of complex molecules. mdpi.com While specific studies on this compound are limited, the general mechanism is well-established for a variety of O-allylhydroxylamines. The process typically involves the formation of an ylide intermediate followed by a concerted grafiati.comresearchgate.net-shift. researchgate.net

In a related context, the rearrangement of N-benzyl-O-allylhydroxylamines to N-allyl-N-benzylhydroxylamines has been reported to proceed via a grafiati.comresearchgate.net-sigmatropic shift upon treatment with n-butyllithium. This transformation is driven by the formation of a more stable lithium oxy-anion. The versatility of this method has been demonstrated in the synthesis of various substituted allylamines.

Furthermore, rearrangements involving halogenated allylic systems in other contexts suggest potential pathways for this compound derivatives. For instance, the copper-catalyzed atom transfer radical cyclization (ATRC) of N-(2-chloroallyl)-α-polychloroamides leads to the formation of γ-lactams. This indicates that the chloroallyl moiety can participate in radical-mediated cyclization reactions.

Another relevant transformation is the functional rearrangement of trichloro-pyrrolidin-2-ones, which are derived from N-alkyl-N-(3-chloro-2-propenyl)amides. This complex rearrangement, promoted by nucleophiles like n-propylamine or sodium methoxide (B1231860), involves a series of eliminations, substitutions, and double bond shifts, ultimately leading to products such as chaetomellic anhydride (B1165640) C and (±)-erythro-roccellic acid. This highlights the potential for this compound derivatives, particularly amides, to undergo intricate base-mediated rearrangements.

Acid-catalyzed rearrangements are also a possibility. For example, the acid-catalyzed rearrangement of O-(2-arylphenyl)hydroxylamines is known to produce aryldihydroazepinones. grafiati.com It is conceivable that under acidic conditions, this compound or its derivatives could undergo rearrangements, potentially initiated by protonation of the nitrogen or oxygen atom, leading to various cyclic or rearranged products.

The following tables provide data on related rearrangement reactions, offering insights into the potential conditions and outcomes for rearrangements involving this compound and its derivatives.

Table 1: Examples of grafiati.comresearchgate.net-Sigmatropic Rearrangements of Allylic Amine N-Oxides

| Entry | Substrate | Catalyst/Conditions | Product | Yield (%) | Reference |

| 1 | N-Allyl-N-benzyl-α-amino acid ester N-oxide | Pd(II)-phosphoramidite | O-Allyl-N-benzyl-α-amino acid ester | 86 | mdpi.com |

| 2 | N-Allyl-N,N-dibenzylamine N-oxide | m-CPBA, then thermal | O-Allyl-N,N-dibenzylhydroxylamine | - | mdpi.com |

| 3 | N-Cinnamyl-N-methylaniline N-oxide | Thermal | O-Cinnamyl-N-methyl-N-phenylhydroxylamine | - | acs.org |

Table 2: Rearrangements of Halogenated Allylic Systems

| Entry | Substrate | Reagents/Conditions | Product | Yield (%) | Reference |

| 1 | N-(2-chloroallyl)-2,2-dichloroacetamide | CuCl, TMEDA | 3-chloro-4-(chloromethyl)pyrrolidin-2-one | - | |

| 2 | N-Propyl-N-(3-chloro-2-propenyl)-2,2-dichloromyristamide | n-Propylamine | Chaetomellic anhydride C precursor | - | |

| 3 | 2,3-dichloro-1-propene | KSCN, then heat | 2-chloroallyl isothiocyanate | High | researchgate.net |

It is important to note that the presence of the chloro substituent in this compound can be expected to influence the electron density of the double bond, potentially affecting the rate and regioselectivity of sigmatropic rearrangements. Further experimental and computational studies are necessary to fully elucidate the specific rearrangement pathways and mechanisms for this particular compound and its derivatives.

Strategic Applications of O 2 Chloroallyl Hydroxylamine in Complex Organic Synthesis

Construction of Nitrogen-Containing Heterocyclic Systems

The unique combination of functional groups in O-(2-Chloroallyl)hydroxylamine makes it an adept participant in cyclization reactions, leading to a variety of important nitrogen-containing heterocyclic scaffolds.

Isoxazolidines are five-membered heterocyclic compounds that serve as important intermediates in organic synthesis and drug discovery. nih.govoncologyradiotherapy.com A primary method for their synthesis is the 1,3-dipolar cycloaddition reaction between a nitrone and an alkene (a dipolarophile). oncologyradiotherapy.comchim.it

This compound is particularly well-suited for intramolecular cycloaddition reactions to form fused isoxazolidine (B1194047) ring systems. The hydroxylamine (B1172632) group can be oxidized in situ to form a nitrone, which then acts as the 1,3-dipole. The integral 2-chloroallyl portion of the molecule serves as the dipolarophile. This intramolecular reaction is an efficient strategy for building bicyclic structures containing the isoxazolidine core.

General strategies for isoxazolidine synthesis often involve metal-catalyzed processes or thermal conditions, with the regioselectivity of the cycloaddition being a key consideration. chim.itorganic-chemistry.org For instance, catalyst-controlled regioselective [3+2] cascade annulations of allenes with N-monosubstituted hydroxylamines have been developed to precisely construct different isoxazolidine regioisomers. organic-chemistry.org Similarly, copper-catalyzed aminooxygenation of O-alkenyl hydroxylamines provides an effective route to substituted isoxazolidines. nih.gov

| Reaction Type | Reactants | Key Features | Reference |

|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Nitrone + Alkene | Most common method for constructing the isoxazolidine ring. | oncologyradiotherapy.com |

| Catalyst-Controlled Annulation | N-monosubstituted hydroxylamine + Allene | Allows for high regiocontrol in forming specific isomers. | organic-chemistry.org |

| Copper-Catalyzed Aminooxygenation | N-sulfonyl-O-butenyl hydroxylamine | Stereoselective synthesis yielding substituted isoxazolidines. | nih.gov |

| Intramolecular Cycloaddition | This compound | Forms fused bicyclic isoxazolidine systems. |

The utility of this compound extends to the synthesis of aromatic nitrogen heterocycles like pyrroles and pyridines. Patent literature has described a process for preparing 3-phenyl-pyrrole derivatives that utilizes O-(trans-chloroallyl)hydroxylamine as a key intermediate, highlighting its industrial relevance in this area. google.com

Pyrrole synthesis can be achieved through various methods, such as the reaction of furan (B31954) with ammonia (B1221849) over an alumina (B75360) catalyst or the treatment of succinimide (B58015) with zinc dust. uop.edu.pk The incorporation of a pre-functionalized building block like this compound can offer a more direct route to substituted pyrroles.

Pyridine (B92270) scaffolds can also be accessed from this precursor. While direct, single-step conversions are not common, multi-step sequences can be envisioned. For example, pyrrole, which can be formed using the hydroxylamine derivative, is known to undergo ring expansion to form pyridine under specific conditions, such as treatment with sodium methoxide (B1231860) and methylene (B1212753) iodide. uop.edu.pk Alternatively, the acyclic nature of this compound allows it to serve as a C3N fragment that can be combined with other synthons to construct the six-membered pyridine ring.

Aziridines, three-membered nitrogen-containing rings, are valuable synthetic intermediates due to the ring strain that facilitates ring-opening reactions. organic-chemistry.org The synthesis of aziridines can be accomplished by the ring closure of 2-amino alcohols or through the direct amination of olefins. organic-chemistry.orgorganic-chemistry.org Hydroxylamine derivatives, particularly hydroxylamine-O-sulfonic acids, have been successfully employed as aminating agents for the aziridination of unactivated olefins, often in the presence of a rhodium or other metal catalyst. chemrxiv.orgtcichemicals.com this compound provides the structural elements necessary for an intramolecular aziridination, where the hydroxylamine nitrogen attacks the internal chloroalkene to form the three-membered ring.

The synthesis of azoles, a class of five-membered aromatic heterocycles with two or more heteroatoms, can also be approached using this compound as a starting material. For example, it can serve as a source of hydroxylamine for the synthesis of N-substituted amidoximes. These amidoximes are direct precursors to 1,2,4-oxadiazol-5-ones, demonstrating an indirect but effective pathway to functionalized azole systems. nih.gov

Precursor Role in the Synthesis of Amines and Amides

This compound is a valuable precursor for the synthesis of primary amines and various amide derivatives. cymitquimica.comwikipedia.org The N-O bond in hydroxylamines can be readily cleaved via reduction to yield the corresponding primary amine. In this case, reduction of this compound would produce (2-chloroallyl)amine, a useful synthetic intermediate in its own right.

The compound's connection to amides is demonstrated by its own industrial synthesis, which often starts from the hydrolysis of N-[(E)-3-chloroprop-2-enoxy]acetamide (NECA). acs.org This establishes a clear amide-to-hydroxylamine relationship. Conversely, the hydroxylamine can be used to synthesize amides. For instance, N,O-disubstituted hydroxylamines are precursors to Weinreb amides, which are stable and highly useful intermediates for the synthesis of ketones. wikipedia.org Furthermore, hydroxylamine hydrochloride can be used to convert amides or carboxylic acids into N-substituted amidoximes, which are themselves a special class of amide derivatives. nih.gov

| Starting Material | Transformation | Product Class | Key Reagents/Conditions | Reference |

|---|---|---|---|---|

| This compound | N-O Bond Reduction | Primary Amine | Reducing agents (e.g., Zn/H⁺, H₂/Pd) | wikipedia.org |

| Amide / Carboxylic Acid + Amine | Activation and reaction with Hydroxylamine HCl | Amidoxime | Ph₃P–I₂, Et₃N | nih.gov |

| N-[(E)-3-chloroprop-2-enoxy]acetamide | Hydrolysis | This compound | Concentrated HCl | acs.org |

Utilization in Complex Molecule Synthesis

The bifunctional nature of this compound makes it a strategic building block for the assembly of more complex molecular targets, including scaffolds found in biologically active compounds and natural products.

Natural products often feature intricate, stereochemically rich structures that present significant challenges to synthetic chemists. rsc.orgsci-hub.se The total synthesis of these molecules relies on the development of efficient and creative strategies using versatile building blocks. rsc.org this compound, with its orthogonal reactive sites, has the potential to serve as a powerful tool in this field.

While specific instances of its use in the completed total synthesis of a natural product are not prominently documented in a survey of recent literature, its application in the preparation of complex intermediates has been noted. For example, (3-trans-Chloroallyl)oxyamine is used as a reagent to prepare 5-(dioxabicyclohept-6-yl)cyclohexenone oxime ether. cymitquimica.com This type of complex, non-aromatic, bridged-ring structure is a common motif in a variety of natural products. The ability to efficiently construct such elaborate fragments underscores the potential of this compound as a key building block for future applications in the total synthesis of natural products and other complex bioactive molecules. nih.gov

Design and Synthesis of Advanced Pharmaceutical/Agrochemical Intermediates

This compound, also referred to as (E)-O-(3-Chloro-2-propenyl)hydroxylamine or OCH, is a pivotal building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. cymitquimica.com Its bifunctional nature, possessing both a reactive chloroallyl group and a nucleophilic hydroxylamine moiety, allows for its incorporation into a variety of molecular scaffolds.

In the agrochemical sector, OCH is most notably a crucial intermediate in the production of clethodim, a selective post-emergence cyclohexenone herbicide. acs.org Clethodim is valued for its high selectivity, low toxicity, and systemic action in controlling annual and perennial grasses in a wide range of broadleaf crops. acs.org The conventional industrial synthesis of OCH starts from N-[(E)-3-chloroprop-2-enoxy]acetamide (NECA) and involves hydrolysis using a strong acid, typically concentrated hydrochloric acid, at elevated temperatures. acs.org

A more sustainable, biocatalytic route for OCH synthesis has been developed to circumvent the harsh conditions of the chemical method. This process utilizes a genetically engineered deacetylase enzyme to catalyze the hydrolysis of NECA. acs.org Researchers, through a structure-guided engineering strategy, significantly improved the catalytic efficiency of a native deacetylase from E. coli (EcDeac). The optimized variant, EcDeacY330A‑C331N−H355Y, demonstrated a 53-fold enhancement in catalytic efficiency, making the enzymatic synthesis a viable and environmentally benign alternative to the traditional chemical process. acs.org

Table 1: Comparison of Industrial vs. Biocatalytic Synthesis of this compound (OCH) from NECA

| Feature | Industrial Chemical Process | Biocatalytic Process |

| Catalyst | Concentrated Hydrochloric Acid (35%) acs.org | Engineered Deacetylase Enzyme acs.org |

| Key Reactant | N-[(E)-3-chloroprop-2-enoxy]acetamide (NECA) acs.org | N-[(E)-3-chloroprop-2-enoxy]acetamide (NECA) acs.org |

| Reaction Conditions | High temperature (80–100 °C) acs.org | Mild temperature (37 °C) acs.org |

| Solvent/Medium | Aqueous strong acid acs.org | Aqueous buffer (pH 8.0) acs.org |

| Environmental Impact | Involves strong acids and bases, potential for hazardous waste acs.org | Green, sustainable process with milder conditions acs.orgsmolecule.com |

| Efficiency | Established industrial process acs.org | 53-fold improvement in catalytic efficiency achieved through protein engineering acs.org |

Beyond clethodim, this compound serves as a reagent for other agrochemicals. It is used in the preparation of 5-(dioxabicyclohept-6-yl)cyclohexenone oxime ethers, which exhibit activity as herbicides and plant growth regulators. chemicalbook.com

In the pharmaceutical field, derivatives of this compound are utilized in the synthesis of potential therapeutic agents. For instance, (E)-O-(3-Chloroallyl)hydroxylamine hydrochloride was used as a key reagent in the synthesis of novel C20-O-alkyloxime derivatives of salinomycin (B1681400). rsc.org Salinomycin is a polyether antibiotic that has demonstrated potent anti-tumor activity. The modification at the C20-ketone position with the chloroallyl oxime group is part of a strategy to generate new analogues with potentially improved pharmacological profiles. rsc.org

Development of Novel Reagents and Catalysts from this compound Derivatives

The distinct functional groups of this compound—the hydroxylamine, the carbon-carbon double bond, and the allylic chloride—provide a versatile platform for the development of novel reagents and catalysts. While the compound is primarily utilized as a synthetic intermediate, its derivatives hold significant, albeit largely untapped, potential for creating specialized chemical tools.

The hydroxylamine moiety is a key functional group for constructing new molecules. It can be transformed into oximes and other nitrogen-containing heterocycles, which are known to act as ligands in transition metal catalysis. cymitquimica.comsmolecule.com For example, isoxazole (B147169) and pyrazole (B372694) structures, which can be synthesized using hydroxylamine precursors, are common motifs in ligands designed for cross-coupling reactions. google.commdpi.com The nitrogen and oxygen atoms of the this compound derivative can serve as chelating sites for metal ions, potentially leading to new catalysts for asymmetric synthesis. acs.org

Furthermore, the allylic chloride portion of the molecule is highly reactive and susceptible to nucleophilic substitution. This allows for the grafting of the chloroallyl group onto other molecules, including polymers or solid supports, to create supported catalysts or reagents. The double bond itself can be functionalized through various addition reactions or used in metathesis reactions to build more complex catalytic structures. fluorochem.co.uk

Despite this potential, the direct application of derivatives of this compound as novel, standalone reagents or catalysts is not yet extensively documented in publicly available research. The compound's reactivity is well-suited for such development, suggesting a promising area for future exploration in fields like organocatalysis, where amine derivatives are prevalent, and in the design of new ligands for transition-metal-catalyzed reactions. acs.orgfluorochem.co.uk The development of reagents like O-Mesityl(sulfonyl)hydroxylamine for specific chemical transformations, such as the reduction of α,β-unsaturated carbonyls, illustrates the potential for creating highly specialized reagents from the broader class of O-substituted hydroxylamines. chemrxiv.org

Computational and Theoretical Investigations of O 2 Chloroallyl Hydroxylamine

Quantum Chemical Characterization of Electronic Structure

Quantum chemistry focuses on the application of quantum mechanics to chemical systems to understand their properties. wikipedia.org The first step in a quantum chemical study is typically to solve the Schrödinger equation for the molecule to determine its electronic structure. wikipedia.org Methods like Density Functional Theory (DFT) and other ab initio approaches are used to perform these calculations, providing a detailed picture of the molecule's electronic landscape. researchgate.netnih.gov

Molecular Orbital (MO) theory describes electrons in a molecule as occupying delocalized orbitals that span the entire molecular structure. wikipedia.org This approach is fundamental to understanding a molecule's electronic properties. Key applications include:

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the LUMO indicates a molecule's ability to act as an electron acceptor, while the energy of the HOMO reflects its ability to be an electron donor. oup.com The HOMO-LUMO energy gap is an important index of molecular stability and can be correlated with the wavelength of the lowest-energy electronic transition. oup.comresearchgate.net

Bond Order Calculation: MO theory allows for the calculation of bond order, which helps to quantify the number of chemical bonds between two atoms. youtube.com For instance, a bond order of 1 corresponds to a single bond, 2 to a double bond, and so on. youtube.comyoutube.com This provides a more nuanced view of bonding than simple Lewis structures.

Prediction of Spectroscopic Properties: MO theory is highly effective at predicting spectroscopic properties, which is a capability where other models may be less successful. wikipedia.org

The distribution of electrons within a molecule is a key determinant of its reactivity. Computational methods can map this distribution to predict how the molecule will interact with other chemical species.

Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the electron density surface of a molecule. These maps use a color scale to indicate electron-rich regions (typically red), which are susceptible to electrophilic attack, and electron-poor regions (typically blue), which are prone to nucleophilic attack. mdpi.commdpi.com For o-(2-Chloroallyl)hydroxylamine, MEP analysis would likely show electron-rich areas around the oxygen and nitrogen atoms and the double bond, indicating these as potential sites for reaction.

Global Reactivity Descriptors: Quantum chemical calculations can yield various descriptors that quantify reactivity. mdpi.com These include electronegativity, chemical hardness and softness, and the electrophilicity index, which are calculated from the HOMO and LUMO energies. researchgate.netmdpi.com These parameters provide a quantitative basis for comparing the reactivity of different molecules.

Conformational Analysis and Energetics of this compound

Molecules with rotatable single bonds, like this compound, can exist in multiple spatial arrangements known as conformations. Conformational analysis involves identifying the most stable conformations and determining their relative energies.

Computational methods are widely used to estimate the standard enthalpies of formation for different conformations. oup.com By systematically rotating the bonds and calculating the energy of each resulting structure, a potential energy surface can be generated. The points on this surface with the lowest energy correspond to the most stable conformers. While computational methods are excellent at predicting which conformer is most stable, the numerical accuracy of the energy difference between conformers can vary. oup.com For this compound, this analysis would focus on rotation around the C-O and O-N single bonds to find the molecule's preferred three-dimensional shape.

Elucidation of Reaction Mechanisms via Computational Models

Computational modeling is a powerful tool for investigating the detailed pathways of chemical reactions. nih.govscispace.com It allows researchers to study transient species like transition states that are difficult or impossible to observe experimentally. For hydroxylamine (B1172632) and its derivatives, theoretical studies have been crucial in understanding their decomposition mechanisms. nih.govscispace.com

A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state. The energy required to reach this state is the activation energy, which determines the reaction rate.

Transition State Location: Computationally, a transition state is identified as a stationary point on the potential energy surface that has exactly one imaginary vibrational frequency. researchgate.net This imaginary frequency corresponds to the motion of the atoms along the reaction coordinate, leading from reactants to products. researchgate.net

Energy Profile: By calculating the energies of the reactants, transition state(s), and products, a reaction energy profile can be constructed. This profile visualizes the energy changes throughout the reaction, including the activation energy barriers. For example, theoretical studies on the decomposition of hydroxylamine have identified activation barriers for various pathways, such as isomerization and hydrogen elimination. nih.govresearchgate.net A bimolecular isomerization pathway for hydroxylamine was found to have an activation barrier of approximately 25 kcal/mol. nih.govscispace.com

Below is an example data table showing calculated activation energies for different decomposition pathways of the parent molecule, hydroxylamine.

| Reaction Pathway | Method | Activation Energy (kcal/mol) |

| Bimolecular Isomerization | MPW1K | ~25 |

| Bimolecular Isomerization (in water) | PCM | ~16 |

| Hydrogen Elimination | MP2/BSIII | 51.36 |

| Hydrogen Elimination | CBS-Q | 52.41 |

Data is for the related compound hydroxylamine and is illustrative of the type of data generated in such studies. nih.govscispace.comresearchgate.net

Density Functional Theory (DFT) is a class of computational methods that calculates the electronic structure of many-body systems based on the electron density, rather than the complex many-electron wavefunction. wikipedia.orgnih.gov DFT has become one of the most popular and versatile methods in computational chemistry due to its favorable balance of accuracy and computational cost. mdpi.com

DFT methods, such as the widely used B3LYP functional, are applied to perform most of the analyses described above: mdpi.commdpi.com

Geometry Optimization: Finding the lowest energy structure of the molecule. nih.gov

Frequency Calculations: To confirm optimized structures as minima (no imaginary frequencies) or transition states (one imaginary frequency) and to predict vibrational spectra.

Electronic Property Calculation: Determining HOMO-LUMO energies, electron density, and other reactivity descriptors. mdpi.comnih.gov

Reaction Pathway Modeling: Calculating the energies of reactants, products, and transition states to map out reaction mechanisms. mdpi.com

DFT studies provide the foundational data for a comprehensive theoretical understanding of a molecule like this compound, from its intrinsic electronic properties to its potential chemical transformations.

Molecular Dynamics Simulations of Reactive Pathways

Molecular dynamics (MD) simulations offer a powerful computational lens to investigate the complex, time-dependent behavior of molecules, including the intricate pathways of chemical reactions. By simulating the atomic motions of a system over time, MD can provide detailed insights into reaction mechanisms, transition states, and the influence of the molecular environment on reactivity. However, a thorough review of the scientific literature reveals a notable absence of specific molecular dynamics simulation studies focused on the reactive pathways of this compound.

Despite the lack of direct research on this specific compound, the principles of MD simulations can be applied to hypothesize potential reactive pathways that warrant theoretical investigation. Such studies would be invaluable for understanding its stability, decomposition mechanisms, and potential for intramolecular rearrangements. Drawing parallels from computational studies on related molecules, such as hydroxylamine, several reactive pathways for this compound could be explored.

Potential reactive pathways for this compound that could be investigated via MD simulations include:

Unimolecular Decomposition: These pathways involve the spontaneous breakdown of a single molecule. For this compound, this could include the homolytic cleavage of the N-O bond to form an aminyl radical and a chloroallyloxy radical, or the cleavage of the C-O bond. Another possibility is the intramolecular elimination of HCl, leading to the formation of an oxime.

Bimolecular Reactions: In concentrated solutions or at elevated temperatures, reactions involving two molecules of this compound may become significant. These could involve intermolecular hydrogen abstraction or condensation reactions. Theoretical investigations on hydroxylamine have shown that bimolecular pathways can have significantly lower activation barriers compared to unimolecular ones, especially in aqueous solutions. nih.govscispace.comresearchgate.net

Rearrangement Reactions: The presence of the allyl group introduces the possibility of intramolecular rearrangements, such as a ambeed.comchemscene.com-sigmatropic rearrangement, which would involve the migration of the hydroxylamine group. MD simulations could elucidate the concerted nature of such rearrangements and the structure of the corresponding transition states.

Solvent-Mediated Pathways: The polarity and protic nature of the solvent can play a crucial role in the reaction mechanism. nih.govscispace.comresearchgate.net MD simulations explicitly including solvent molecules (like water) could reveal proton transfer networks and hydrogen bonding interactions that facilitate or inhibit certain reactive pathways. For instance, water molecules could mediate the isomerization of hydroxylamine to ammonia (B1221849) oxide, a pathway identified as favorable in theoretical studies of hydroxylamine itself. nih.govscispace.com

A typical molecular dynamics study of these reactive pathways would involve the following steps:

Quantum Mechanical Calculations: Initial studies would likely employ Density Functional Theory (DFT) or ab initio methods to map the potential energy surface of the molecule. nih.gov This helps in identifying stable intermediates, products, and the transition states that connect them.

Force Field Development: For large-scale or long-time MD simulations, a classical force field would be developed or parameterized based on the quantum mechanical data. This allows for the efficient simulation of a large number of molecules and their interactions.

Reactive MD Simulations: Using techniques like umbrella sampling or metadynamics, the simulation can be guided along a chosen reaction coordinate (e.g., a bond distance or dihedral angle) to calculate the free energy barrier (activation energy) of a specific reaction.

The data generated from such simulations would provide a quantitative understanding of the reactivity of this compound. Below is an illustrative table representing the type of data that could be obtained from a comprehensive computational investigation of its unimolecular decomposition pathways.

| Pathway | Description | Key Bond(s) Involved | Calculated Activation Energy (kcal/mol) | Resulting Products |

|---|---|---|---|---|

| 1 | N-O Bond Homolysis | H₂N-O | Data Not Available | •NH₂ + •OCH₂C(Cl)=CH₂ |

| 2 | C-O Bond Homolysis | O-CH₂ | Data Not Available | H₂NO• + •CH₂C(Cl)=CH₂ |

| 3 | Intramolecular HCl Elimination | C-Cl, N-H | Data Not Available | HCl + H₂N-O-CH=C=CH₂ |

| 4 | ambeed.comchemscene.com-Sigmatropic Rearrangement | C-O, N-O | Data Not Available | HN(OH)CH₂C(Cl)=CH₂ |

Note: The data in this table is purely illustrative to demonstrate the potential output of molecular dynamics simulations. No experimental or computational data for these specific pathways of this compound were found in the reviewed literature.

Future Directions and Emerging Research Avenues for O 2 Chloroallyl Hydroxylamine

Exploration of Undiscovered Reactivity Modes and Synthetic Transformations

The bifunctional nature of O-(2-Chloroallyl)hydroxylamine, possessing both a nucleophilic hydroxylamine (B1172632) group and an electrophilic chloroallyl moiety, offers a rich landscape for discovering new chemical transformations. cymitquimica.com While its role in forming oxime ethers is known, future work will likely focus on less conventional reactivity patterns.

Key areas for exploration include:

Transition-Metal Catalysis: The allyl chloride group is a prime handle for transition-metal-catalyzed cross-coupling reactions. Inspired by the successful nickel-catalyzed Suzuki–Miyaura coupling of related (2-chloroallyl)phosphonates and sulfones, future studies could develop methods to couple this compound with a wide array of organometallic reagents. nih.gov This would forge new carbon-carbon bonds at the 2-position, opening pathways to complex molecular scaffolds.

Cycloaddition Reactions: The alkene functionality can participate in various cycloaddition reactions. Investigating [4+2], [3+2], and other cycloadditions could lead to the rapid construction of novel heterocyclic ring systems containing the N-O bond, which are valuable in medicinal chemistry.

Rearrangement Reactions: The unique arrangement of functional groups may enable novel rearrangement reactions under specific thermal, photochemical, or catalytic conditions, leading to unexpected and potentially useful molecular architectures.

Metal Complexation: The ability of hydroxylamines to form stable complexes with metal ions could be leveraged to design new catalysts or functional materials. cymitquimica.com

Development of Asymmetric Synthetic Strategies Utilizing this compound

A significant frontier in the application of this compound is its incorporation into asymmetric synthesis to produce chiral molecules. Many drug candidates and bioactive compounds are chiral amines, making enantioselective methods for their synthesis highly valuable. yale.edu

Emerging strategies are expected to focus on several key approaches:

Catalytic Asymmetric Allylic Amination: this compound can serve as a potent nitrogen nucleophile in transition-metal-catalyzed reactions. Palladium-catalyzed asymmetric allylic substitution, a powerful method for forming C-N bonds, could be adapted to use this reagent with various prochiral allylic substrates, yielding chiral products with high enantioselectivity. acs.org

Chiral Brønsted Acid Catalysis: The condensation of this compound with prochiral ketones or aldehydes, catalyzed by chiral phosphoric acids or other Brønsted acids, represents a promising route to chiral oxime ethers. thieme-connect.com This approach has been successfully applied to related systems for the synthesis of axially chiral compounds. thieme-connect.com

Use of Chiral Auxiliaries: Reacting this compound with established chiral auxiliaries, such as tert-butanesulfinamide developed by the Ellman lab, could provide a reliable method for synthesizing a diverse range of chiral amines after subsequent transformations and removal of the auxiliary. yale.edu

Integration into Flow Chemistry Methodologies

The synthesis and handling of hydroxylamine derivatives can present safety and scalability challenges, including thermal hazards. acs.org Integrating the synthesis of and reactions with this compound into continuous flow chemistry systems offers a compelling solution to these issues.

A recent 2025 study on the continuous flow synthesis of the related isomer, (E)-O-(3-chloro-2-propenyl)hydroxylamine, highlights the viability and benefits of this approach. acs.org Key advantages that drive this future direction include:

Enhanced Safety: Flow reactors handle small volumes of material at any given time, minimizing the risks associated with exothermic reactions or the accumulation of unstable intermediates.

Precise Process Control: The high surface-area-to-volume ratio in microreactors allows for superior control over reaction parameters such as temperature, pressure, and residence time, often leading to higher yields and purities.

Scalability: Scaling up production in a flow system is achieved by extending the operation time or by "numbering up" (running multiple reactors in parallel), which is often more straightforward and safer than scaling up traditional batch reactors.

Automation and Integration: Flow processes can be readily automated and integrated into multi-step synthetic sequences, improving efficiency and reducing manual handling of hazardous materials.

Future research will focus on developing robust flow protocols for both the production of this compound and its subsequent use in synthetic transformations.

Addressing Synthetic Challenges and Enhancing Sustainability in this compound Chemistry

Improving the environmental footprint and efficiency of chemical processes is a paramount goal in modern chemistry. For this compound, future efforts will concentrate on overcoming existing synthetic hurdles with greener methodologies.

The traditional industrial synthesis of the related intermediate O-(3-chloro-2-propenyl)hydroxylamine (OCH) relies on the hydrolysis of N-[(E)-3-chloroprop-2-enoxy]acetamide (NECA) using concentrated hydrochloric acid, which presents significant environmental and handling challenges. acs.org A primary future direction is the replacement of such harsh chemical methods with sustainable alternatives. acs.orgnih.gov

Biocatalysis and Enzyme Engineering: A highly promising avenue is the use of biocatalysis. Recent research has demonstrated the potential of using a deacetylase enzyme for the synthesis of OCH from NECA as a green alternative to acid hydrolysis. acs.orgnih.gov The primary challenge in this area is the low catalytic efficiency and narrow substrate specificity of wild-type enzymes toward non-natural substrates like NECA. acs.orgnih.gov

Cutting-edge research has addressed this through structure-guided enzyme engineering. By systematically modifying the enzyme's active site, researchers were able to dramatically improve performance. For example, a study on the deacetylase EcDeac produced an optimized variant with significantly enhanced catalytic ability. acs.orgnih.gov

Table 1: Comparison of Wild-Type vs. Engineered Deacetylase for OCH Synthesis This interactive table details the performance increase achieved through enzyme engineering for the synthesis of the related isomer O-(3-chloro-2-propenyl)hydroxylamine (OCH). Similar strategies are a key future direction for this compound.

| Enzyme Variant | Key Mutations | Relative Catalytic Efficiency Improvement | Notes |

|---|---|---|---|

| EcDeacWT | Wild-Type | 1x (Baseline) | Low native activity towards the non-natural substrate. acs.orgnih.gov |

| EcDeacY330A‑C331N−H355Y | Y330A, C331N, H355Y | 53-fold | Optimized substrate interactions and reduced spatial constraints. acs.orgnih.gov |

Further sustainable approaches include:

Greener Solvents: Shifting away from volatile organic solvents towards aqueous micellar conditions can drastically reduce the process mass intensity (PMI), a key metric of waste generation in a chemical process. nih.gov

Sustainable Feedstocks: Research into novel synthetic pathways for the core hydroxylamine structure, such as the plasma-electrochemical cascade synthesis from air and water, could eventually provide a more sustainable source for these crucial building blocks. repec.org

By pursuing these research avenues, the scientific community can unlock the full potential of this compound as a versatile and sustainable tool for chemical synthesis.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for o-(2-Chloroallyl)hydroxylamine, and how can its purity be optimized?

- Methodological Answer : A common approach involves reacting 2-chloroallyl chloride with hydroxylamine hydrochloride under basic conditions (e.g., sodium carbonate) in an inert atmosphere at room temperature. Purification typically involves recrystallization from polar aprotic solvents like ethanol or acetonitrile . Purity can be validated via HPLC (>98%) or NMR spectroscopy (absence of unreacted starting materials).

Q. Which spectroscopic techniques are most effective for characterizing o-(2-Chloroallyl)hydroxylamine?

- Methodological Answer :

- NMR : H and C NMR identify substituents (e.g., chloroallyl group: δ 5.8–6.2 ppm for vinyl protons).

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 138.5).

- X-ray Crystallography : Resolves stereochemistry and bond angles, critical for reactivity studies .

Q. What are the primary chemical reactions of o-(2-Chloroallyl)hydroxylamine in organic synthesis?

- Methodological Answer :

- Oxidation : Forms nitroso derivatives using HO or KMnO.

- Nucleophilic Substitution : Reacts with amines or thiols to generate substituted hydroxylamines.

- Reduction : LiAlH reduces the hydroxylamine group to an amine .

Advanced Research Questions

Q. How does o-(2-Chloroallyl)hydroxylamine induce cytotoxicity in cancer cell lines, and how can conflicting IC values be reconciled?

- Methodological Answer :

-

Mechanism : Apoptosis induction via caspase-3/7 activation (e.g., IC = 0.65 µM in MCF-7 cells). Conflicting IC values (e.g., 2.41 µM in U-937 cells) may arise from cell-specific permeability or metabolic differences .

-

Validation : Use flow cytometry (Annexin V/PI staining) and Western blotting (Bax/Bcl-2 ratio) to confirm apoptosis.

Compound Cell Line IC (µM) Mechanism o-(2-Chloroallyl)hydroxylamine MCF-7 0.65 Apoptosis o-(2-Chloroallyl)hydroxylamine U-937 2.41 Apoptosis

Q. What experimental strategies validate o-(2-Chloroallyl)hydroxylamine as an IDO1 enzyme inhibitor?

- Methodological Answer :

- In Vitro Assays : Measure kynurenine production in HeLa cells using UV-Vis spectroscopy (λ = 490 nm).

- IC Determination : Sub-micromolar potency (e.g., IC < 0.5 µM) suggests competitive inhibition.

- Structural Analysis : Molecular docking (AutoDock Vina) identifies binding to the heme cofactor site .

Q. How can contradictory mechanistic data (e.g., O- vs. N-acylation pathways) be resolved in hydroxylamine reactions?

- Methodological Answer :

- Kinetic Studies : Compare rate constants () under varying pH and catalyst concentrations.

- Computational Modeling : DFT calculations (B3LYP/6-311+G(2df,2p)) reveal lower activation barriers for N-acylation (ΔG = 17.4 kcal/mol vs. 18.6 kcal/mol for O-acylation) .

Q. How does o-(2-Chloroallyl)hydroxylamine compare to fluorinated analogs in stability and reactivity?

- Methodological Answer :

- Stability : Chloroallyl derivatives exhibit higher thermal stability (mp > 200°C) than fluoro analogs (mp ~180°C) due to stronger C-Cl bonds .

- Reactivity : Fluorinated analogs show faster nucleophilic substitution rates (e.g., = 1.5 in SN2 reactions with morpholine), attributed to inductive effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.